o-Cresyl phosphate

Description

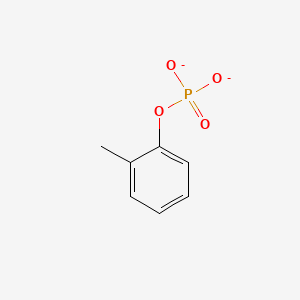

Structure

3D Structure

Properties

IUPAC Name |

tris(2-methylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O4P/c1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMRWXYRXBRSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O4P | |

| Record name | TRI-o-CRESYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032192 | |

| Record name | Tri-o-cresyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale-yellow, odorless liquid or solid (below 52 degrees F). [NIOSH], COLOURLESS OR PALE YELLOW LIQUID., Colorless to pale-yellow, odorless liquid or solid (below 52 °F). | |

| Record name | Triorthocresyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRI-o-CRESYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIORTHOCRESYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/671 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triorthocresyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

410 °C, BP: approximately 410 °C with slight decomposition, 770 °F (Slight decomposition), 770 °F (Decomposes) | |

| Record name | TRI-O-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIORTHOCRESYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/671 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triorthocresyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

437 °F ( 225 °C) (Closed cup), 225 °C c.c., 437 °F | |

| Record name | TRI-O-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRI-o-CRESYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIORTHOCRESYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/671 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triorthocresyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Sparingly soluble in water, Slightly soluble in alcohol; soluble in ether, Very soluble in carbon tetrachloride, ethanol, ether, and toluene; soluble in acetic acid, Solubility in water: none, Slight | |

| Record name | TRI-O-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRI-o-CRESYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triorthocresyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1955 g/cu cm at 20 °C, Relative density (water = 1): 1.2, 1.16, 1.20 | |

| Record name | TRI-O-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRI-o-CRESYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIORTHOCRESYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/671 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triorthocresyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density = 12.7 (air = 1), Relative vapor density (air = 1): 12.7, 12.7 | |

| Record name | TRI-O-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRI-o-CRESYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIORTHOCRESYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/671 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00002 [mmHg], 1.96X10-6 mm Hg at 25 °C, 0.00002 mmHg at 77 °F, (77 °F): 0.00002 mmHg | |

| Record name | Triorthocresyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRI-O-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIORTHOCRESYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/671 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triorthocresyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless or pale yellow liquid | |

CAS No. |

78-30-8 | |

| Record name | o-Cresyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-o-cresyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-o-tolyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, tris(2-methylphenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-o-cresyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-o-tolyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-O-CRESYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8II18JD0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRI-O-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRI-o-CRESYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIORTHOCRESYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/671 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid, tri-o-tolyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TD55730.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

11 °C, -22-(-)13 °F, 52 °F | |

| Record name | TRI-O-CRESYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRI-o-CRESYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIORTHOCRESYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/671 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triorthocresyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Neurotoxic Cascade of o-Cresyl Phosphate: From Molecular Initiation to Axonal Demise

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Tri-ortho-cresyl phosphate (TOCP), a widely utilized organophosphorus compound in industrial applications, is a potent neurotoxicant responsible for a debilitating neurological condition known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[1] This condition manifests 1-4 weeks after exposure and is characterized by the distal degeneration of long axons in both the central and peripheral nervous systems, leading to progressive weakness, ataxia, and in severe cases, paralysis.[2] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning TOCP neurotoxicity. We will dissect the initiating biochemical event—the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE)—and trace the downstream pathophysiological cascades, including disruptions in calcium homeostasis, mitochondrial bioenergetics, cytoskeletal integrity, and the activation of apoptotic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this complex neurotoxic process.

Introduction: The Clinical and Historical Context of a Delayed Threat

o-Cresyl phosphate is one of the three isomers of tricresyl phosphate and is recognized as the most neurotoxic.[1] Its use as a plasticizer, flame retardant, and lubricant in jet engine oils has led to numerous instances of mass poisoning globally, most infamously during the U.S. Prohibition era when TOCP-contaminated ginger extract caused thousands of cases of paralysis, termed "Ginger Jake Leg".[1][3][4]

Unlike the acute cholinergic crisis associated with many organophosphate pesticides that inhibit acetylcholinesterase (AChE), the neurotoxicity of TOCP is distinct and delayed.[1] The initial exposure may be asymptomatic or cause mild, transient cholinergic effects, with the severe neurological symptoms of OPIDN only emerging weeks later.[2][5] This delay points to a complex pathogenic process that begins with a specific molecular interaction and evolves into widespread axonal degeneration.

The Initiating Biochemical Lesion: Neuropathy Target Esterase (NTE) Inhibition and "Aging"

The central and requisite event for the initiation of OPIDN is the inhibition of a specific enzyme within the nervous system known as Neuropathy Target Esterase (NTE), also designated as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[3][6][7] The process is a critical two-step mechanism:

Step 1: Metabolic Activation and NTE Phosphorylation TOCP itself is a pro-toxin. Within the liver, cytochrome P450 enzymes metabolize it into a highly reactive cyclic metabolite, cresyl saligenin phosphate (CBDP).[8][9] This metabolite is the active neurotoxic agent that covalently binds to and phosphorylates the active site serine of NTE.[6][10] Inhibition of NTE activity by over 70-80% is considered the threshold for initiating OPIDN.[1][6][11]

Step 2: Irreversible "Aging" Phosphorylation alone is insufficient to cause neuropathy. The key pathogenic event is the subsequent "aging" of the inhibited enzyme.[10] This process involves the cleavage of one of the cresyl R-groups from the phosphorus atom, leaving a stable, negatively charged phosphoryl residue covalently attached to the NTE active site.[6] This irreversible modification is believed to trigger the downstream degenerative cascade. Organophosphates that can inhibit NTE but possess chemical structures that prevent this aging reaction do not cause OPIDN and can even protect against it if administered prior to a neuropathic compound.[1][6]

Caption: The two-step initiation of TOCP-induced neurotoxicity.

Downstream Pathophysiological Cascades

The irreversible inhibition of NTE unleashes a cascade of deleterious events that converge to cause the characteristic "dying-back" axonopathy of OPIDN.

Endoplasmic Reticulum Stress and Disrupted Phospholipid Homeostasis

NTE is an endoplasmic reticulum (ER)-associated protein whose physiological function involves the deacylation of phosphatidylcholine (PtdCho), a major membrane phospholipid.[7][12] The loss of NTE's phospholipase activity is hypothesized to cause an accumulation of PtdCho in the ER, leading to ER malfunction, perturbation of axonal transport, and disruption of crucial glial-axonal interactions.[12]

Alterations in Calcium Homeostasis

A significant downstream effect of TOCP exposure is the disruption of intracellular calcium (Ca²⁺) homeostasis.[1] Studies have demonstrated a massive influx of extracellular Ca²⁺ in neuronal cells following treatment, which acts as a potent trigger for multiple cell death pathways.[13] This sustained elevation in cytoplasmic Ca²⁺ can lead to the activation of calpains and caspases, contributing directly to cytoskeletal breakdown and apoptosis.[14]

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are a primary target in the TOCP neurotoxic cascade. The influx of Ca²⁺ contributes to mitochondrial overload, leading to:

-

Increased Mitochondrial Permeability Transition (MPT): This disrupts the integrity of the mitochondrial membranes.[1][15]

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): A reduction in ΔΨm indicates severe mitochondrial dysfunction.[13]

-

Depletion of ATP: The failure of mitochondrial bioenergetics starves the axon of the energy required for transport and maintenance.[13]

-

Generation of Reactive Oxygen Species (ROS): Damaged mitochondria produce excess ROS, leading to oxidative stress, evidenced by increased lipid peroxidation.[1]

This mitochondrial dysfunction initiates the intrinsic apoptotic pathway through the release of cytochrome C into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3.[16]

Caption: The central role of mitochondria in the TOCP neurotoxic cascade.

Cytoskeletal Disruption and Axonal Transport Failure

The neuronal cytoskeleton, composed of microtubules, neurofilaments, and actin filaments, forms the structural framework for the axon and the tracks for axonal transport.[17] TOCP toxicity leads to profound disruptions in this architecture.[1]

-

Disorganization: The normal arrangement and distribution of microtubules and microfilaments are disrupted.[1]

-

Neurofilament Degradation: An early molecular event is the degradation of neurofilament proteins, leading to axonal swellings and eventual fragmentation.[1]

-

Impaired Axonal Transport: The combination of ATP depletion from mitochondrial failure and physical disruption of cytoskeletal tracks leads to a catastrophic failure of axonal transport. This prevents the delivery of essential proteins and organelles to the distal axon, causing it to "die back" from the synapse towards the cell body.[18]

Experimental Models and Methodologies

Studying the complex, delayed nature of TOCP neurotoxicity requires robust and validated experimental models and protocols.

Key Experimental Models

| Model System | Key Advantages | Common Applications | References |

| Adult Hen | High sensitivity; develops clinical and histopathological signs closely resembling human OPIDN. The gold-standard in vivo model. | Efficacy testing of potential therapeutics; dose-response studies; timeline analysis of pathological events. | [19][20][21] |

| SH-SY5Y Neuroblastoma Cells | Human origin; readily available and culturable; useful for high-throughput screening. | Mechanistic studies of apoptosis, oxidative stress, and mitochondrial dysfunction. | [1] |

| Primary Dorsal Root Ganglia (DRG) Neurons | Allows for direct observation of axon degeneration in vitro; preserves native neuronal physiology. | Studies of cytoskeletal dynamics, axonal transport, and direct neurotoxic effects on axons. | [13] |

| Zebrafish Larvae | Rapid development; transparent body allows for real-time imaging of neuronal development and degeneration. | High-throughput screening for neurotoxicants; studies on developmental neurotoxicity. | [22][23] |

Core Experimental Protocols

Protocol 1: Neuropathy Target Esterase (NTE) Activity Assay

This assay is critical for confirming target engagement by a test compound. It is often performed on brain, spinal cord, or peripheral blood lymphocyte samples.[24]

-

Homogenization: Tissue is homogenized in a suitable buffer (e.g., Tris-sucrose) on ice.

-

Pre-incubation: The homogenate is divided into two aliquots. Both are pre-incubated with a "non-neuropathic" esterase inhibitor (e.g., paraoxon) to block interfering esterases. One aliquot is additionally incubated with a specific NTE inhibitor (e.g., mipafox) to serve as a blank.

-

Substrate Addition: A substrate for NTE, such as phenyl valerate, is added to both tubes.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period.

-

Reaction Termination & Measurement: The reaction is stopped, and the product (e.g., phenol) is measured colorimetrically.

-

Calculation: NTE activity is calculated as the difference between the activity in the sample without mipafox and the sample with mipafox.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye to quantify mitochondrial health.

-

Cell Culture: Plate cells (e.g., SH-SY5Y) in a suitable format (e.g., 96-well plate) and allow them to differentiate.

-

TOCP Exposure: Treat cells with the desired concentrations of TOCP for a specified time. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

-

Dye Loading: Remove the treatment media and add media containing a fluorescent potentiometric dye, such as Rhodamine 123 (Rh123) or JC-1. Incubate to allow the dye to accumulate in active mitochondria.

-

Washing: Gently wash the cells with a buffered salt solution to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or fluorescence microscope. A decrease in fluorescence corresponds to a loss of ΔΨm.[13]

Caption: A generalized workflow for assessing TOCP neurotoxicity in vitro.

Conclusion and Future Directions

The neurotoxicity of o-cresyl phosphate is a multi-stage process initiated by the specific and irreversible inhibition of Neuropathy Target Esterase. This single biochemical event triggers a complex and interconnected series of downstream pathologies, including ER stress, calcium dysregulation, mitochondrial collapse, oxidative stress, and cytoskeletal breakdown, which collectively culminate in the distal degeneration of long axons.

While the role of NTE is well-established, significant questions remain. The precise signaling pathway that links the "aged" NTE enzyme to the downstream effectors is still an area of active investigation. Furthermore, the development of effective therapeutic interventions remains a major challenge. Current treatments are largely supportive, and recovery from severe OPIDN is often incomplete.[1] Future research should focus on elucidating the missing links in the pathogenic cascade and identifying novel therapeutic targets that can interrupt the progression from NTE inhibition to irreversible axonal loss.

References

- Jiang, L., Yang, Y., Tian, X., Hu, F., & Long, D. (2024). Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms. Journal of Neurology and Neuroscience. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOd4Xz3qk0gWPdhkyBKj9YqMrXArUMoqso0QRM8puD70rQAR7tptKUNZYTD1fjfqNlbLoq94idnQnvL4TRhc7xhc6DNN-9j-gyA_46F08ajnFKcagpaxTYoouwgcfvlBQwc1BpEWErW5b3CxRHhWSMudnjEeYsbC0-nlh9r6WAqGcWCrIcQEixw1eM8iyeJL1UIhwON-TEBhVZefih_CKCwgPv9nLGvJLQTPTsgJahxdTsTWdy]

- Valley International Journals. (n.d.). Organophosphate Poison Induced Delayed Polyneuropathy (Opidn) After Inhalational Poisoning- A Rare Sequel. Valley International Journals. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTZ9ZI8g3_QiRbAaWFEcrRAuJkrlkyon9GJOnjHz_UnwE4YXk2p5zGFgb1C350M8l20b1kv9MJJkf6FSCzhRIn0iiQ38HSzNMVnRC21DFdESx12QBFLa9EjWRgKzw7EAfdWRBMQHm6Hrdr1znU3nVwgc0CH7nWBpfhnK4MJ7arOw==]

- Glynn, P. (2006). Axonal degeneration and neuropathy target esterase. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3sSYt7PZdIlatRiFPJvjPfyzEeZ5dOHxtwvUpmgNj3m8Xtdl36MLULCXqeQzBCZOeWI880MMU6_bHYO0ew_a2alO7c2i-UfoycfufxoecQNEDCTsfXvR4ry6Ik_uph9D416dk]

- Bentham Science. (n.d.). Organophosphate Induced Delayed Polyneuropathy. Bentham Science. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF92ZX1C7NsF8W3Ok6gzqQq5Jqb_x7yXYjSc6Mbqrxqxuyk99qhb_afgFMb25Yjr--1rQNbQjX3fn4EBX6zPv-2wpYpEMtKmJZeUdLmby1YSSmeG5Rtb88bzGxoq4DbPRy6ZLlK]

- Wu, S. Z., Li, Y. L., Liu, K., Chen, S. H., & Xu, Y. A. (2013). Activation of mitochondria-mediated apoptotic pathway in tri-ortho-cresyl phosphate-induced delayed neuropathy. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQvdE6Nc5qdSlUsvQiluQSnp3xbedPlHc7zCihJsaCQpm8ngi_OqaKaTYgioCHBm4mkmQHM9bqPQk1fmuTUouL2pqSuspeIxFTx3Q_mOFXjqG21T1GQfu8tWg-oINpiQKH7Ycq]

- ResearchGate. (n.d.). Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_cM6QqT-wSgNNLFu6uWek7gl1UdIcftgb7WXTtwbLMP4LporsajYD18LqwebdIfNPPZt8ry3IrE2UfnDv7wP1CiDIY9qfV6nkiRMy5E6dhpMKt-wticVRwETnANXbLXn50hG2QlS6pWRrME-B0mbs38r3_XRwenkI2DrB415t8sSJ71oSARWc7CATcDulkS7e8-Apoh82CBkf56Hdpm14NFrWxMWz7ShdC2F69bmyEhStSGS7FwgT4dshPscSNXN-XlMgZ6WyafcXOKKcgoCbeoYnFOH24cucHF7Lq-uwTUDnwtTHW9i69TpffnMn5_dBf1f9Ro7oi_jbuvA=]

- Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7oizYNoRO8pu6hQNYzmE5xzB9PjaX_-mDOGHe3K_LFMCzmcD6s3gQhj5Wpv48EXk96PNitp_qDv2S0A-R9ZLiLlCjAMA2d2ZKFtLLOLZFc7vacZhgSL2fKZzBTCX4FRHb76ll]

- Wikipedia. (n.d.). Organophosphate-induced delayed neuropathy. Wikipedia. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeVFF6KveGB6x4xWH92blLlDlcy4QWM7fZhm3Oz5OtIG9EG_4DqDcnmrteuIawDOpw7a90v8dHN-znNCqcmU9N2Eg_1vzNRhaw51e_MFlDLSMxKHRxSymZNM7N93dGI0ms1h4BS1zE5sZ7G9jGhbnUwM_plirL866aQtd8G61hQcWeyQ==]

- ResearchGate. (n.d.). (PDF) Changes of mitochondrial ultrastructures and function in central nervous tissue of hens treated with tri-ortho-cresyl phosphate (TOCP). ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJxpApWV5YxTrYmCTlWtS4c1WVyTb82TbHWa6YElVE8t3BzlUkK1GrcRfnwoyOOrqH0JpSO_F7o0-QCPB2CaICmJVR6OMglXAbhhUdHiK7s8tCaxtwN_OSYVdYoQqIHPfyJPMcTx1djL5NZx8r4AeGsnL0iqD3zxsanoScH2hExEixjm8bE_IODRNnTiruXVgVWufMf9tr3hqgY1vhigu9uLg83rloGUJGm1HvqdNowrkcKxwIQ_TeRB_4tXrX36MVbh45COPQPgt1FI8IX1prrmpXQ19XZKmBEcF8qVPJBYTnaY98ng-3nEMPEigIyXiAvA==]

- Bionity. (n.d.). Organophosphate-induced delayed neuropathy. Bionity. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP9RkDB14XT6qMWF0wh6WHz7C1vpx1RTtbcKbFKhWrA_f_B6oFFpftyBYc1qMjZrzFIJ6pcV_ahu3Cm34SVWydZD9vxf8xQxpVFiYeO_8gVR1sdYXpEviUGWuiTHveDiMlx0DejT5Z3VObBNuCtzAbcddijpnRb-vOOSQz-psbX3svhCHVLcTK0mDRCWVhPNqjRg==]

- Weiner, M. L., & Jortner, B. S. (1999). Organophosphate-induced delayed neurotoxicity of triarylphosphates. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUcY03po7V5NHokCfrxZrfqllfSCro1PpxCbr0wWXrEahQmda516ADf_EBgme6ntglkVqE1HsM8IYN2Xb8zeDNEbhXzYst_ANjgvbJtbLHSUQ6Mko7SHp323bg-zq4UPeL0IZc]

- Sherk, G. W. (1999). Tricresyl Phosphate Neurotoxicity Potential. UNH Scholars' Repository. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtsRYycqHanzIT19Yyfj4VraHAREp1K7GzG94jgwvSDKGKJLWGMqAOXwvqN2wHvdygqScNudBx04q-xH3WiX5k0eoGThACAUSUqa1YvwkxaNJVj_Hmr8Mvv8CRUKsWhQzrpMj2J-EMJzTQHoW7SR42OGZu7ImVB7HEct5NFtuLiqY=]

- Perroteau, I., Cunéaz, G., et al. (2021). Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh2J0DseZHYKq0MKWEhRZrQEM58JsR16GkBSOSZ6fc2UlPc3EDWHzWBWCavyeZm3P9HCNRjnE7IqSBsi8fH1JgDN3Kfi9m1-OXV_TfOjOKM4QNnxI5KleNiY0pk5kFp4v92ink]

- Graham, D. G. (1999). Neurotoxicants and the cytoskeleton. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKztPGfXQKVQnbtt_v7BTMLix2n40H37y2Ss_pxNS0fGaulPite8fkLsQvh2CU1dbd3teXRTHfV5ABXunwraSaEW1OlVWWwmOPticb3VAoZG9WDOX1QJGfKYZi0EfZqe2O7bcH]

- Carrington, C. D., et al. (1991). Lack of delayed neurotoxic effect after tri-o-cresyl phosphate treatment in male Fischer 344 rats: biochemical, neurobehavioral, and neuropathological studies. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsJpSI4pm35Lr58yAtK8pEyY2vErbg1qqJ6HlMHbdhpHfdF0PoxkjAg-JzGubFFECOQMbSeNW_JWJWhP_13YBFiqZtIIlExWbgRockyTwDKH50f940epoo8C8fHv8nn50JXTk=]

- Read, D. J., Li, Y., et al. (2009). Neuropathy Target Esterase Is Required for Adult Vertebrate Axon Maintenance. Journal of Neuroscience. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBzjswUj_9flogGWyziIxAJEsehfcEFMGqcb12XRE6JI48G6WY0L25IoMY-aRIF6ZPGj_2ZDeSfsnJ7uxvojIU9cn2bWU0HN3y5G61YZlmcyCvGQX2luLknGiCoKo2RMb8ge3qSGyVHg==]

- Carrington, C. D., et al. (1991). Lack of delayed neurotoxic effect after tri-o-cresyl phosphate treatment in male Fischer 344 rats: Biochemical, neurobehavioral, and neuropathological studies. UTMB Research Experts. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeiPWxCFXYm9TX5rl2XYIkBMsjkS16ouGPtgJmA2uq0zCNbgigsXzk7fgbPKG3uZ4GeZrUqsCWWxeY7wkii4KAkSvj-4MmCrD_VXsN-APfRPWVkjtqfunQdHloctgvDJkAadIW37hOV9mW0bU_Nug7liDXcmYJCSEoxaa20h8lKleci-O3Nv6-Mil8GYYQm2mKmnh-dnYBtjfcEB_U82rf2AYCSQJ8tR72VpgnREShBg==]

- Wang, Y., et al. (2023). Developmental Toxicities in Zebrafish Embryos Exposed to Tri-o-cresyl Phosphate. MDPI. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBhZO2wvpKV_SBDdOBnSL-bwz9idJK0S20SfQgtFTfHkVkEK0bnKgGwxhNzEtj5pw52enSUJ3YcaZTlSlgAqtGmDYoOh_muaZBUxuZTuwJfJZ5dVNcP6ddELdr8PvNbNJIff4_]

- ResearchGate. (n.d.). (PDF) Exposure to tri-o-cresyl phosphate in jet airplane passengers. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnfnnelxWio-lkMq3FA0eE7QxJXn0jQaOGLhn7pI--KPfmLUV8DUhZesbXeuRGnct8uMJiBJvJlQ6JW_53xG4oTegxrwfhI15Br42SKLWIB5FScGqssPPgF1y92N6kewNOqAtmc19rioL7BY5rWLqg5d6waCLQhgvPZ6zGMvSuQN1POGT45YX-N-pfquUhhtQnABp4RrJagbGPO3er6bFx5w_KxFMLezoDsg==]

- Wikipedia. (n.d.). Tricresyl phosphate. Wikipedia. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmrg97_wacAzHOIX4y2I2wOmtPLAwpx2BjrWCJnLT-j9cO_2FmNyJlb64w6SPWQxVg_rAO-rXjMUDWvFIVPMvjyWMnokhUmzjv9jLOCYh_NDVTTGOHzfdZADGlr1nw4mzEmibkZcItpQjS-NM=]

- Zora Uzh. (2021). Neuropathy target esterase inhibitors – Evaluation of study results in biological material. zora.uzh.ch. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAeQQRTUWBXbvbtshlBa8heEjQugGtczcLAac7jAMH1D0TFhsecqMNe8h9wfvyXeZ1wC-bZZu5Ig7DZtjCDk-n-hH5RBliNMsTlIVm943NpdJ6BWde0zErg7L9eHFQHsRD-_vHSMDo0tv9G6M6vvjmTGWqi7FWw0aE]

- Lotti, M., et al. (1986). Inhibition of lymphocytic neuropathy target esterase predicts the development of organophosphate-induced delayed polyneuropathy. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ZrrqnecoIQtn48iUDX-P7SIdJ_kqYxdWdA7Xi5SIINp4dED9IRHTLE1SZzQ5AAoyBQyW9IhR3m8rllrqRjv7dnLDZBjSOWxVBVipxarwPu-Td5LvHa8yDhQqoRg25m76f3k=]

- ResearchGate. (n.d.). Cytoskeletal Elements in Neurotoxicity*. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx_pQfdJq98mAJsN_4sg5eaHEg2fUBCDCZPDJ8lgOk8gnd6SKhHHNMEVz2eo7dE3DEOWn5AZpea2kIDzQQjR1atcJXe7XSvaHNzsTMeTbeWNSoLBZujzNgnM-8MVIv5nticslcz9qdvqzoE0HHA0R9YVsmCGJSH9PbWIhmKNreZjd5AicFuwOLi-PzSMUQ4yIudrS0]

- Inchem.org. (1990). Tricresyl phosphate (EHC 110, 1990). Inchem.org. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc9lKzHcSNa566WsTJw7WAfXOnNSlxzTmq8waZ78fyw-upTC8m_Evae5hIX4hoxJbkIzpeltC84YL5eU6BgOH4le9LGIkORELZcLKxxlVOp4ievr6yAHBC4pb-qPM6O7cG88DSD6Gct8x9E_hYYw==]

- Costas-Ferreira, C., & Faro, L. R. F. (2021). Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity. PubMed. [Source: vertexaisearch.cloud.google.

Sources

- 1. longdom.org [longdom.org]

- 2. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organophosphate-induced delayed neuropathy - Wikipedia [en.wikipedia.org]

- 4. Organophosphate-induced_delayed_neuropathy [bionity.com]

- 5. valleyinternational.net [valleyinternational.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. jneurosci.org [jneurosci.org]

- 8. scholars.unh.edu [scholars.unh.edu]

- 9. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 10. DSpace-CRIS [zora.uzh.ch]

- 11. Tricresyl phosphate (EHC 110, 1990) [inchem.org]

- 12. Axonal degeneration and neuropathy target esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Activation of mitochondria-mediated apoptotic pathway in tri-ortho-cresyl phosphate-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neurotoxicants and the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lack of delayed neurotoxic effect after tri-o-cresyl phosphate treatment in male Fischer 344 rats: biochemical, neurobehavioral, and neuropathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 22. Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Inhibition of lymphocytic neuropathy target esterase predicts the development of organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Tri-o-cresyl Phosphate

Abstract: This technical guide provides a comprehensive overview of the synthesis of tri-o-cresyl phosphate (TOCP), a compound of significant industrial importance and toxicological concern. We delve into the core chemical principles, present a detailed synthesis protocol, and explore the critical impact of process parameters on product purity. A significant focus is placed on the formation of hazardous impurities, particularly isomeric variants, and their toxicological implications. Furthermore, this guide outlines rigorous analytical methodologies for the quality control and validation of TOCP, ensuring a product that is safe and fit for purpose. This document is intended for researchers, chemists, and professionals in the fields of chemical manufacturing and drug development who require a deep, practical understanding of TOCP synthesis and quality assurance.

Introduction

Tri-o-cresyl phosphate (TOCP) is an organophosphate ester belonging to the broader family of tricresyl phosphates (TCPs). Historically, TCPs have been widely used as plasticizers in polymers like PVC, as flame retardants, anti-wear additives in lubricants, and as hydraulic fluids.[1][2] While commercial TCP is typically a mixture of isomers derived from meta- and para-cresols, the ortho-isomer, TOCP, is of particular scientific and regulatory interest due to its pronounced neurotoxicity. Exposure to TOCP can lead to a severe neurological condition known as organophosphate-induced delayed neuropathy (OPIDN).[1]

The toxicity of TOCP is not direct but stems from its metabolic activation in the liver by cytochrome P450 enzymes.[1] This process transforms TOCP into a cyclic phosphate ester metabolite, 2-(ortho-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP), also known as cresyl saligenin phosphate.[3][4] This metabolite is a potent inhibitor of neuropathy target esterase (NTE) and other cholinesterases, leading to the characteristic delayed neurotoxic effects.[1][3] Given the severe health risks, the synthesis of any product intended for applications with potential human contact must be carefully controlled to minimize or eliminate the presence of the ortho-isomer. This guide will therefore focus specifically on the synthesis of the pure tri-o-cresyl phosphate isomer for research and reference standard purposes, while also discussing the broader context of commercial TCP production and the critical importance of isomeric purity.

Part 1: The Synthesis of Tri-o-cresyl Phosphate

The industrial production of tricresyl phosphates, including TOCP, is primarily achieved through the reaction of cresol with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] Alternative reagents mentioned in historical literature include phosphorus pentachloride (PCl₅).[1]

Core Reaction Chemistry

The fundamental reaction involves the stepwise esterification of phosphorus oxychloride with three equivalents of o-cresol. The reaction proceeds via a nucleophilic attack of the phenolic hydroxyl group of o-cresol on the electrophilic phosphorus atom of POCl₃. This process occurs in three successive steps, eliminating one molecule of hydrogen chloride (HCl) at each stage.

Overall Reaction: 3 CH₃C₆H₄OH (o-cresol) + POCl₃ → (CH₃C₆H₄O)₃PO (TOCP) + 3 HCl[7]

The reaction is typically driven to completion by heating, which facilitates the removal of the gaseous HCl byproduct.[8] The use of a slight excess of cresol can help ensure the complete conversion of the phosphorus oxychloride and minimize the formation of partially reacted, acidic intermediates like dicresyl phosphoryl chloride.[8]

A Standard Laboratory Synthesis Protocol

This protocol outlines a representative method for synthesizing TOCP. It is critical that all operations are performed in a well-ventilated fume hood with appropriate personal protective equipment, given the corrosive nature of the reactants and the toxicity of the product.

Materials:

-

o-Cresol (high purity, >99%)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂) (catalyst, optional)

-

5% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene or other suitable organic solvent

Experimental Protocol:

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser topped with a gas outlet (vented to a scrubber containing NaOH solution to neutralize HCl gas), and a thermometer. The entire apparatus must be dried to prevent premature hydrolysis of POCl₃.

-

Charging Reactants: The flask is charged with o-cresol (3.1 molar equivalents) and a catalytic amount of anhydrous aluminum chloride (e.g., 0.1-1% by weight).[8]

-

Addition of POCl₃: Phosphorus oxychloride (1.0 molar equivalent) is added dropwise from the dropping funnel to the stirred o-cresol at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50°C.

-

Reaction Heating: After the addition is complete, the reaction mixture is gradually heated. A typical temperature profile involves heating to 100-120°C for several hours, then slowly increasing the temperature to 150-200°C to drive the reaction to completion and expel the HCl.[7][8] The reaction progress can be monitored by measuring the evolution of HCl gas.

-

Work-up and Neutralization: Once the reaction is complete (HCl evolution ceases), the crude product is cooled. The mixture is diluted with an organic solvent like toluene and washed sequentially with water, 5% aqueous NaOH solution to remove unreacted cresol and acidic byproducts, and finally with brine.

-

Drying and Solvent Removal: The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The final purification of the crude TOCP is achieved by vacuum distillation.[9] This step is crucial for removing non-volatile impurities and any remaining starting materials.

Impact of Process Parameters

The yield and purity of the final TOCP product are highly dependent on several key process parameters. Careful control of these variables is essential for a reproducible and efficient synthesis.

| Parameter | Effect on Synthesis | Rationale & Field Insights |

| Reactant Stoichiometry | A slight excess (3-10%) of cresol is often used.[8] | Ensures complete conversion of POCl₃, minimizing highly corrosive and difficult-to-remove impurities like dicresyl phosphoryl chloride, which can hydrolyze to form acidic phosphates.[8] |

| Reaction Temperature | Stepwise heating, often from 60°C up to 230°C.[7][8] | Initial lower temperatures control the exothermic reaction. Higher final temperatures are required to drive the final esterification step to completion and remove all HCl, pushing the equilibrium towards the product. |

| Catalyst | Lewis acids like AlCl₃ or MgCl₂ can be used in small amounts (0.1-2%).[8] | The catalyst activates the phosphorus oxychloride, making the phosphorus atom more electrophilic and increasing the reaction rate. However, excess catalyst can lead to side reactions and complicate purification. |

| Reaction Time | Typically several hours (e.g., 8-12 hours).[9] | Sufficient time is required for the reaction to proceed to completion, especially for the third, sterically hindered substitution step. |

| Purification Method | Vacuum distillation is the standard.[9] | TOCP has a high boiling point (approx. 410°C at atmospheric pressure), making vacuum distillation necessary to prevent thermal decomposition during purification.[5] |

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the production of high-purity tri-o-cresyl phosphate.

Caption: A flowchart of the TOCP synthesis process.

Part 2: The Impurity Landscape in TOCP Synthesis

The generation of impurities is an unavoidable aspect of chemical synthesis. In the case of TOCP, these impurities can significantly impact the product's toxicological profile, making their identification and control paramount.

The Isomeric Challenge: Critical Impurities

The most significant impurities in any tricresyl phosphate synthesis are the other isomers: tri-m-cresyl phosphate (TMCP) and tri-p-cresyl phosphate (TPCP), as well as mixed-isomer species (e.g., di-ortho-mono-para-cresyl phosphate).

-

Source of Isomeric Impurities: The primary source of these impurities is the cresol starting material. Commercial cresol, often derived from coal tar or petroleum refining, is a mixture of ortho-, meta-, and para-isomers.[5] Synthesizing pure TOCP therefore necessitates the use of high-purity (>99%) o-cresol.

-

Toxicological Significance: While all TCP isomers can exhibit some level of toxicity, the ortho-isomer is uniquely associated with the severe, delayed neurotoxicity (OPIDN).[1] Commercial TCP mixtures intended for industrial use are therefore formulated to contain very low levels of the ortho-isomer.[5] For research applications requiring pure TOCP, the absence of meta and para isomers is a critical quality attribute.

Process-Related Impurities

Beyond isomeric contaminants, other impurities can arise from the reaction process itself:

-

Incomplete Reaction Products: If the reaction is not driven to completion, intermediates such as mono-o-cresyl phosphoryl dichloride and di-o-cresyl phosphoryl chloride may remain. During aqueous work-up, these are hydrolyzed to their corresponding acidic phosphate esters (mono- and di-o-cresyl phosphoric acid ). These acidic impurities can affect the stability and performance of the final product.

-

Starting Material Residues: Unreacted o-cresol and residual phosphorus oxychloride can also contaminate the crude product. While POCl₃ is readily removed by hydrolysis during work-up, residual o-cresol must be removed by the caustic wash and/or vacuum distillation.

-

Other Phosphorus Compounds: Impurities in the POCl₃ starting material, such as phosphorus trichloride (PCl₃), could lead to the formation of phosphite esters instead of phosphate esters.[7]

Impurity Formation Pathways

The diagram below illustrates the origins of the primary impurities during TOCP synthesis.

Caption: Formation pathways for key impurities in TOCP synthesis.

Table of Potential Impurities

| Impurity Name | Chemical Structure (Example) | Origin | Toxicological/Quality Impact |

| Tri-m-cresyl Phosphate (TMCP) | (m-CH₃C₆H₄O)₃PO | Impure cresol starting material | Lower neurotoxicity than TOCP, but its presence indicates an impure product. |

| Tri-p-cresyl Phosphate (TPCP) | (p-CH₃C₆H₄O)₃PO | Impure cresol starting material | Generally considered the least toxic of the isomers; its presence indicates impurity. |

| Mixed Cresyl Isomers | e.g., (o-CH₃C₆H₄O)₂(p-CH₃C₆H₄O)PO | Impure cresol starting material | Toxicity depends on the number of ortho groups; complicates toxicological assessment. |

| Di-o-cresyl Phosphoric Acid | (o-CH₃C₆H₄O)₂PO(OH) | Incomplete reaction and subsequent hydrolysis | Acidic; can cause corrosion and product degradation. |

| o-Cresol | o-CH₃C₆H₄OH | Unreacted starting material | Toxic and corrosive; must be removed to meet product specifications. |

Part 3: Analytical Control and Validation

To ensure the purity and safety of synthesized TOCP, a robust analytical quality control strategy is essential. The primary challenge is the separation and quantification of the closely related cresol isomers.

The Cornerstone of Quality: Chromatographic Separation

Gas chromatography (GC) is the technique of choice for the analysis of TOCP and its isomers due to their volatility and thermal stability.

-

Detection: A Flame Photometric Detector (FPD) operating in phosphorus mode is highly selective and sensitive for organophosphorus compounds, making it ideal for this analysis.[10] A mass spectrometer (MS) detector provides definitive identification based on fragmentation patterns and is invaluable for impurity profiling.

-

Separation: A capillary GC column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) typically provides sufficient resolution to separate the various isomers of tricresyl phosphate.

Protocol: GC-FPD Analysis for Isomer Quantification

This protocol provides a framework for the quantitative analysis of TOCP.

Experimental Protocol:

-

Standard Preparation: Prepare a stock solution of a certified TOCP reference standard in a suitable solvent like diethyl ether or ethyl acetate.[10] Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

-

Sample Preparation: Accurately weigh a sample of the synthesized TOCP and dissolve it in the chosen solvent to a known volume (e.g., 10 mL).[10] The final concentration should fall within the range of the calibration standards.

-

GC-FPD Instrumentation and Conditions:

-

GC System: Agilent 7890 or equivalent.

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).[10]

-

Injector: Split/splitless, 250°C.

-

Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 10 min. (This program should be optimized for the specific column and analytes).

-

Detector: FPD (Phosphorus mode), 250°C.[10]

-

-

Analysis: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Then, inject the prepared sample solution.

-

Data Analysis: Identify the TOCP peak in the sample chromatogram by comparing its retention time to that of the reference standard. Quantify the concentration of TOCP in the sample by using the calibration curve. The purity can be expressed as a percentage area or by comparison against the initial weighed amount. Other peaks can be tentatively identified and quantified as impurities.

Workflow for Quality Control

The following diagram outlines a typical analytical workflow for the quality control of a synthesized batch of TOCP.

Caption: Quality control workflow for TOCP batch release.

Conclusion

The synthesis of tri-o-cresyl phosphate is a well-established chemical process, but one that demands rigorous control and meticulous attention to detail. The profound neurotoxicity associated with the ortho-isomer necessitates the use of high-purity starting materials and carefully optimized reaction conditions to prevent the formation of dangerous impurities. As this guide has detailed, the pathway from o-cresol and phosphorus oxychloride to a pure, well-characterized final product is governed by principles of stoichiometry, catalysis, and purification.

For scientists and researchers, a thorough understanding of not only the synthesis but also the potential impurity landscape is non-negotiable. The implementation of robust analytical methods, primarily high-resolution gas chromatography, is the ultimate safeguard, ensuring that the final product meets the stringent purity requirements for its intended application. Through the integration of controlled synthesis and stringent analytical validation, the risks associated with TOCP can be effectively managed, allowing for its safe use in a research and development context.

References

- Ataman Kimya. (n.d.). TRICRESYL PHOSPHATE.

- Wikipedia. (n.d.). Tricresyl phosphate.

- Danish Environmental Protection Agency. (n.d.). 1. General description. Retrieved from Danish Environmental Protection Agency website.

- Zhongda Chem. (n.d.). High-Quality Tricresyl Phosphate (TCP) Supplier.

- Celanese Corp. (1959). Tricresylphosphate process. U.S. Patent US2870192A.

- Aekyung Petrochemical Co Ltd. (2008). Method for preparing tricresyl phosphate. Korean Patent KR100821507B1.

- Sinobio Chemistry. (2024). The Importance of Quality Control in Trixylenyl Phosphate Manufacture.

- ICL Industrial. (n.d.). Understanding Tricresyl Phosphate (TCP) for Industrial Applications: A Manufacturer's Perspective.

- Changzhou Chang-Yu Chemical Co Ltd. (2013). Method for producing non-toxic tricresyl phosphate. Chinese Patent CN103224527A.

- Ataman Kimya. (n.d.). TRICRESYL PHOSPHATE.

- Schopfer, L. M., Furlong, C. E., & Lockridge, O. (2010). Exposure to tri-o-cresyl phosphate detected in jet airplane passengers. PubMed Central.

- Abou-Donia, M. B. (Ed.). (2003). Metabolism of o-tricresyl phosphate. Structures.

- NIOSH. (n.d.). triorthocresyl phosphate. Centers for Disease Control and Prevention.

- Jokanović, M., & Kosanović, M. (2010). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters)

- Ghorbani-Vaghei, R., & Malaeki, A. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

- International Programme on Chemical Safety. (1990).

- Ataman Kimya. (n.d.). TRICRESYL PHOSPHATE.

- Mungall, W. S., Greene, G. L., Miller, P. S., & Letsinger, R. L. (1975). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides.

Sources

- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Exposure to tri-o-cresyl phosphate detected in jet airplane passengers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]

- 6. Tricresyl phosphate (EHC 110, 1990) [inchem.org]

- 7. CN103224527A - Method for producing non-toxic tricresyl phosphate - Google Patents [patents.google.com]

- 8. US2870192A - Tricresylphosphate process - Google Patents [patents.google.com]

- 9. KR100821507B1 - Method for preparing tricresyl phosphate - Google Patents [patents.google.com]

- 10. cdc.gov [cdc.gov]

metabolic activation of o-Cresyl phosphate to SCOTP

The metabolic activation of o-cresyl phosphate to SCOTP is a requisite step for its characteristic delayed neurotoxicity. This bioactivation is primarily mediated by CYP3A4 and CYP1A2 in the human liver, transforming the inert parent compound into a highly reactive cyclic phosphate ester. SCOTP then exerts its toxic effect by irreversibly inhibiting and aging its molecular target, Neuropathy Target Esterase, in the nervous system. Understanding this pathway is paramount for assessing the risks associated with TOCP exposure and for developing potential therapeutic strategies. Future research must continue to explore the role of genetic polymorphisms in CYP enzymes, which may explain inter-individual differences in susceptibility to OPIDN, and to refine in vitro screening models for the rapid identification of compounds with a potential to cause this severe neurodegenerative condition. [7][15]

References

- Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms. MDPI.

- Characterization of Human Cytochrome P450s Involved in the Bioactivation of Tri-ortho-cresyl Phosphate (ToCP).

- Neuropathy target esterase inhibition by organophosphorus esters in human neuroblastoma cells. PubMed.

- Exposure to tri-o-cresyl phosphate detected in jet airplane passengers. PubMed Central.

- Tricresyl Phosphate Neurotoxicity Potential. UNH Scholars Repository.

- Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques.

- o-Cresyl phosph

- Organophosphate-induced delayed neurotoxicity of triarylphosph

- Inhibition of neuropathy target esterase expressing by antisense RNA does not affect neural differentiation in human neuroblastoma (SK-N-SH) cell line. PubMed.

- Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.

- Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Synthesis and identification by infrared, proton nuclear magnetic resonance and mass spectrometry of five of its metabolites. PubMed.

- Studies on the Metabolism of the Neurotoxic Tri-O-Cresyl Phosphate. Synthesis and Identification by Infrared, Proton Nuclear Magnetic Resonance and Mass Spectrometry of Five of Its Metabolites. CDC Stacks.

- Tricresyl phosph

- Inhibition of lymphocytic neuropathy target esterase predicts the development of organophosphate-induced delayed polyneurop

- Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). PMC.

- Inhibition of neuropathy target esterase expressing by antisense RNA does not affect neural differentiation in human neuroblastoma (SK-N-SH) cell line. OUCI.

- Disposition, elimination, and metabolism of tri-o-cresyl phosphate following daily oral administration in Fischer 344 male r

- Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment. NICNAS.

- Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids.

- Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated f

- The Role of Cytochrome P450 in Cytotoxic Bioactivation: Future Therapeutic Directions.

- Biochemistry, Cytochrome P450. NCBI Bookshelf.

- SALIGENIN CYCLIC METHYL PHOSPHATE AND ITS THIONO ANALOGUE: NEW INSECTICIDES RELATED TO THE ACTIVE METABOLITE OF TRI-O-CRESYL PHOSPH

- Reaction of Partially Hydrolyzed Products of Saligenin Cyclic Phosphorus Esters Toward SH-Compcunds. SciSpace.

- Statistical Analysis of Tri-Cresyl Phosphate Conversion on an Iron Oxide Surface Using Reactive Molecular Dynamics Simulations.

- O-Cresyl-Saligenin Phosph

Sources

- 1. scholars.unh.edu [scholars.unh.edu]

- 2. longdom.org [longdom.org]

- 3. Tricresyl phosphate (EHC 110, 1990) [inchem.org]

- 4. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exposure to tri-o-cresyl phosphate detected in jet airplane passengers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. o-Cresyl phosphate | C21H21O4P | CID 6527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Synthesis and identification by infrared, proton nuclear magnetic resonance and mass spectrometry of five of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. scispace.com [scispace.com]

- 12. Disposition, elimination, and metabolism of tri-o-cresyl phosphate following daily oral administration in Fischer 344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuropathy target esterase inhibition by organophosphorus esters in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of o-Cresyl Phosphate in Organophosphate-Induced Delayed Neuropathy: From Molecular Initiation to Axonal Degeneration

An In-depth Technical Guide for Researchers

Abstract

Organophosphate-Induced Delayed Neuropathy (OPIDN) is a debilitating neurodegenerative condition characterized by a delayed onset of axonal degeneration in both the central and peripheral nervous systems.[1][2][3] This disorder is initiated by exposure to specific organophosphorus (OP) compounds, with tri-ortho-cresyl phosphate (TOCP), an isomer of tricresyl phosphate, being the archetypal neurotoxic agent.[4][5] The historical "Ginger Jake paralysis" epidemic of the 1930s, caused by TOCP-contaminated ginger extract, starkly illustrated the potent neurotoxicity of this compound.[6][7] Unlike the acute cholinergic crisis associated with many organophosphates, OPIDN manifests 1-4 weeks after exposure, presenting with cramping muscle pains, distal numbness, and progressing to a characteristic flaccid paralysis of the lower limbs (e.g., foot drop) and, in severe cases, the upper limbs.[8][9] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the role of o-cresyl phosphate in OPIDN, the downstream pathophysiological cascade, and key experimental protocols for its investigation.

The Molecular Initiating Event: Targeting Neuropathy Target Esterase (NTE)

The pathogenesis of OPIDN is not a result of cholinesterase inhibition but is initiated by the interaction of neuropathic OPs with a specific enzymatic target in the nervous system: Neuropathy Target Esterase (NTE) , now also classified as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[1][2][3]

The Physiological Role of NTE